SLX-4090

Description

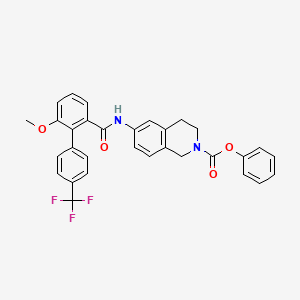

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25F3N2O4/c1-39-27-9-5-8-26(28(27)20-10-13-23(14-11-20)31(32,33)34)29(37)35-24-15-12-22-19-36(17-16-21(22)18-24)30(38)40-25-6-3-2-4-7-25/h2-15,18H,16-17,19H2,1H3,(H,35,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUIUVJESCFSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(CN(CC4)C(=O)OC5=CC=CC=C5)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913541-47-6 | |

| Record name | SLX-4090 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913541476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SLx-4090 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SLX-4090 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84YQX13FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SLX-4090: A Technical Guide to an Enterocyte-Specific MTP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of SLX-4090, a novel, orally administered, non-systemic inhibitor of microsomal triglyceride transfer protein (MTP). This compound was developed to selectively target MTP in the gastrointestinal tract, thereby reducing the absorption of dietary triglycerides and cholesterol while minimizing the hepatic side effects observed with earlier-generation, systemically absorbed MTP inhibitors.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | phenyl 6-[[3-methoxy-2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | [1] |

| Molecular Formula | C31H25F3N2O4 | [1] |

| Molecular Weight | 546.5 g/mol | [1] |

| CAS Number | 913541-47-6 | [2] |

| Synonyms | KD-026, F84YQX13FV | [1] |

| Appearance | Solid | |

| Purity | >98% | [2] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL), Slightly soluble in Ethanol (0.1-1 mg/mL) | |

| Storage | Store at -20°C for up to 2 years (powder). In DMSO, stable for 2 weeks at 4°C or 6 months at -80°C. | [2] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of microsomal triglyceride transfer protein (MTP).[2][3] MTP is an essential intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes.[3] It plays a crucial role in the assembly of apolipoprotein B (ApoB)-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoprotein (VLDL) in the liver.[3]

By inhibiting MTP specifically in the enterocytes of the small intestine, this compound prevents the loading of triglycerides and cholesterol onto ApoB-48, a key step in the formation of chylomicrons.[3] This leads to a reduction in the absorption of dietary fats into the systemic circulation. A key feature of this compound is its designed lack of systemic absorption, which confines its activity to the gastrointestinal tract and avoids the liver toxicity (e.g., steatosis and elevated transaminases) associated with systemic MTP inhibitors.[3][4][5]

Figure 1: Signaling pathway of this compound in an enterocyte.

Preclinical Efficacy and Safety

The efficacy and safety of this compound have been evaluated in various preclinical models.

In Vitro Studies

In vitro studies using the Caco-2 human colon adenocarcinoma cell line, a model for the intestinal barrier, demonstrated the selective inhibitory activity of this compound.

| Assay | Cell Line | Endpoint | Result | Reference |

| MTP Inhibition | - | IC50 | ~6-8 nM | [2][4] |

| ApoB Secretion | Caco-2 | IC50 | ~9.6 nM | [4] |

| ApoA1 Secretion | Caco-2 | IC50 | >30,000 nM | [4] |

In Vivo Studies

Animal studies in rats and ApoE-/- mice (a model for dyslipidemia) have shown significant reductions in lipid levels and a favorable safety profile.

| Animal Model | Diet | Treatment | Key Findings | Reference |

| Rats | Standard | Oral this compound | Reduced postprandial lipids by >50% (ED50 ~7 mg/kg). No detectable systemic or portal vein exposure. | [4] |

| ApoE-/- Mice | High-Fat | Chronic this compound | Decreased LDL-C and triglycerides. Resulted in weight loss. No elevation of liver enzymes or increase in hepatic fat. | [4][6] |

| Rats | - | 90-day toxicity study | No toxicity observed at doses up to 1000 mg/kg/day. | [4] |

| Dogs | - | Chronic dosing | No toxicity observed at doses up to 500 mg/kg. | [3] |

Clinical Trials

This compound has undergone Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, and efficacy in humans.

| Trial Phase | Population | Dosing | Key Findings | Reference |

| Phase 1a | Healthy Male Volunteers (n=24) | Single ascending doses (5, 10, 50, 100, 200, 300, 400, 600, 800 mg) | Well-tolerated with no serious adverse events. Significant reduction in postprandial triglycerides (>60% vs. placebo). No detectable plasma levels of this compound. | [3] |

| Phase 1b | Healthy Male Volunteers (n=48) | Repeat doses (50, 100, 200 mg TID with meals for 14 days) | Confirmed safety and tolerability. Significant reduction in postprandial triglycerides (50% reduction in AUC0-24h with 50 mg and 200 mg doses). Lowered LDL-C and raised HDL-C with chronic dosing. | [3] |

| Phase 2a | Patients with Dyslipidemia (n=24) | Repeat oral doses (TID or once daily for 14 days) | Clinically significant reductions in postprandial triglycerides and LDL-cholesterol. Well-tolerated with an adverse event profile indistinguishable from placebo. No effect on liver function tests. Clinically significant weight loss observed. | [7] |

| Phase 2 | Patients with Type 1 Hyperlipoproteinemia | 200 mg TID with meals for 4 weeks | Investigational study to assess efficacy and safety in a specific patient population. | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent generalized protocols based on standard practices and available information on this compound studies.

In Vitro MTP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MTP activity.

Materials:

-

Human liver microsomes

-

This compound

-

Donor vesicles containing a fluorescently labeled triglyceride (e.g., NBD-triolein)

-

Acceptor vesicles

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the this compound stock solution to obtain a range of concentrations.

-

In a 96-well microplate, add the assay buffer, human liver microsomes (as the source of MTP), and the various concentrations of this compound or vehicle control.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the transfer reaction by adding the donor vesicles containing the fluorescently labeled triglyceride.

-

Add the acceptor vesicles.

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stop solution or by placing on ice).

-

Measure the fluorescence intensity in each well using a fluorometer at the appropriate excitation and emission wavelengths for the fluorescent label.

-

Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caco-2 Cell Permeability Assay

Objective: To assess the permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.

Figure 2: Experimental workflow for the Caco-2 permeability assay.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

This compound

-

LC-MS/MS system

Procedure:

-

Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[9][10][11][12]

-

Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.[9][10][12]

-

Permeability Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

For apical-to-basolateral (A-to-B) transport, add this compound in transport buffer to the apical chamber and fresh transport buffer to the basolateral chamber.

-

For basolateral-to-apical (B-to-A) transport, add this compound in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

-

-

Analysis:

-

Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

-

Oral Fat Tolerance Test in Rats

Objective: To evaluate the effect of this compound on postprandial triglyceride levels in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle control

-

Lipid emulsion (e.g., corn oil or olive oil)

-

Blood collection supplies

Procedure:

-

Acclimatize rats to the experimental conditions.

-

Fast the rats overnight (approximately 12-16 hours) with free access to water.[13][14]

-

Administer this compound or vehicle control orally by gavage.

-

After a specified time (e.g., 30-60 minutes), administer a lipid emulsion orally by gavage.[15][16]

-

Collect blood samples from the tail vein at baseline (pre-lipid challenge) and at various time points post-lipid challenge (e.g., 1, 2, 3, 4, 6 hours).[15]

-

Centrifuge the blood samples to obtain plasma.

-

Measure the triglyceride concentrations in the plasma samples using a commercial enzymatic assay kit.

-

Calculate the area under the curve (AUC) for the plasma triglyceride concentration-time profile for each treatment group.

-

Compare the triglyceride AUC between the this compound-treated and vehicle-treated groups to determine the effect of the compound on postprandial lipemia.

High-Fat Diet-Induced Dyslipidemia in ApoE-/- Mice

Objective: To assess the chronic effects of this compound on plasma lipid levels and body weight in a mouse model of dyslipidemia and atherosclerosis.

Materials:

-

Male ApoE-/- mice

-

High-fat diet (e.g., containing 21% fat and 0.15% cholesterol)[17]

-

Standard chow diet

-

This compound

-

Vehicle control

-

Blood collection supplies

Procedure:

-

Wean ApoE-/- mice and place them on a high-fat diet for a specified period (e.g., 8-12 weeks) to induce dyslipidemia.[18][19]

-

Divide the mice into treatment groups: high-fat diet + vehicle, and high-fat diet + this compound. A control group on a standard chow diet may also be included.

-

Administer this compound or vehicle orally on a daily basis for the duration of the study (e.g., 4-12 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding after an overnight fast.

-

Measure plasma levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using enzymatic assay kits.

-

Optionally, harvest the liver for histological analysis of steatosis and measurement of liver enzyme levels in the plasma.

Conclusion

This compound is a promising, enterocyte-specific MTP inhibitor with a novel mechanism of action designed to mitigate the hepatic side effects of earlier systemic MTP inhibitors. Preclinical and early-phase clinical studies have demonstrated its potential to effectively lower postprandial and fasting triglycerides and LDL-cholesterol, with a favorable safety and tolerability profile. Its unique non-systemic nature makes it an attractive candidate for the management of dyslipidemia, particularly in patients with high triglyceride levels. Further clinical development is warranted to fully elucidate its therapeutic potential in various patient populations.

References

- 1. This compound | C31H25F3N2O4 | CID 53497429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|913541-47-6|COA [dcchemicals.com]

- 3. login.medscape.com [login.medscape.com]

- 4. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]

- 13. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice | PLOS One [journals.plos.org]

- 15. Oral Fat Tolerance Test in Male and Female C57BL/6 Mice [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Hyperlipidemia and Atherosclerotic Lesion Development in Ldlr-Deficient Mice on a Long-Term High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Atherosclerotic dyslipidemia revealed by plasma lipidomics on ApoE-/- mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of exercise on high-fat diet–induced non-alcoholic fatty liver disease and lipid metabolism in ApoE knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of SLX-4090: A Targeted, Enterocyte-Specific MTP Inhibitor

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

SLX-4090 is a novel, orally administered small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP) developed for the treatment of dyslipidemia. What sets this compound apart from earlier MTP inhibitors is its specific design to act locally within the enterocytes of the gastrointestinal tract, thereby avoiding systemic exposure and the associated liver toxicity that has hampered the development of other drugs in this class.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for this compound.

Introduction: The Rationale for an Enterocyte-Specific MTP Inhibitor

Microsomal triglyceride transfer protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[2] Inhibition of MTP presents a potent mechanism for lowering plasma levels of triglycerides and low-density lipoprotein cholesterol (LDL-C).[2] However, systemic MTP inhibitors have been associated with significant adverse effects, most notably hepatic steatosis (fatty liver) and elevated liver enzymes.[3]

This compound was designed by Surface Logix to circumvent these toxicities by limiting its activity to the enterocytes, the cells lining the small intestine responsible for dietary fat absorption.[1] By preventing the formation and secretion of chylomicrons, this compound reduces the entry of dietary triglycerides and cholesterol into the systemic circulation without affecting hepatic MTP function.[3]

Discovery and Synthesis

This compound, chemically known as 6-(4'-Trifluoromethyl-6-methoxy-biphenyl-2-ylcarboxamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid phenyl ester, is a potent MTP inhibitor with an in vitro IC50 value of approximately 8 nM.[3][4]

While the specific, detailed synthetic protocol for this compound is proprietary, a representative synthesis for this class of biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives can be constructed based on related patent literature. The general approach involves the coupling of a substituted biphenyl carboxylic acid with a functionalized tetrahydroisoquinoline core.

A plausible synthetic route would involve the preparation of the key intermediates: a substituted biphenyl-2-carboxylic acid and a 6-amino-1,2,3,4-tetrahydroisoquinoline derivative, followed by their amide coupling.

Experimental Protocol: Representative Synthesis of a Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivative

This protocol is a general representation based on the synthesis of similar MTP inhibitors.

-

Synthesis of the Tetrahydroisoquinoline Intermediate:

-

Commercially available 7-bromo-1,2,3,4-tetrahydroisoquinoline can be nitrated to introduce a nitro group at the 6-position.

-

The secondary amine of the tetrahydroisoquinoline ring is then protected, for example, with a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate.

-

The nitro group is subsequently reduced to an amine, for instance, through catalytic hydrogenation, to yield the 6-amino-tetrahydroisoquinoline intermediate.

-

-

Synthesis of the Biphenyl Carboxylic Acid Intermediate:

-

A suitable substituted phenylboronic acid and a substituted bromobenzoic acid can be coupled via a Suzuki reaction to form the biphenyl carboxylic acid. For this compound, this would involve coupling a boronic acid derivative of trifluoromethylbenzene with a bromobenzoic acid derivative containing a methoxy group.

-

-

Amide Coupling:

-

The 6-amino-tetrahydroisoquinoline intermediate is coupled with the biphenyl carboxylic acid using a standard peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an inert solvent.

-

-

Final Modification (for this compound):

-

To obtain the final structure of this compound, the secondary amine of the tetrahydroisoquinoline ring would be reacted with phenyl chloroformate to form the phenyl carbamate.

-

References

- 1. researchgate.net [researchgate.net]

- 2. [특허]Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives, their preparation and their use as inhibitors [scienceon.kisti.re.kr]

- 3. Patents Assigned to Surface Logix, Inc. - Justia Patents Search [patents.justia.com]

- 4. EP1181954A2 - Biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amide derivatives, their preparation and use as inhibitors of microsomal triglyceride transfer protein and/or apolipoprotein B (ApoB) secretion - Google Patents [patents.google.com]

Delving into the Enterocyte: The Targeted Mechanism of SLX-4090 in Lipid Absorption

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SLX-4090, a novel, intestine-specific inhibitor of microsomal triglyceride transfer protein (MTP), within the enterocyte. By focusing its activity on the small intestine, this compound represents a targeted approach to managing dyslipidemia while mitigating the hepatic side effects observed with earlier-generation, systemic MTP inhibitors.

Core Mechanism: Inhibition of Enterocytic MTP

This compound is a potent small-molecule inhibitor of microsomal triglyceride transfer protein (MTP), an essential intracellular lipid transfer protein.[1] MTP is highly expressed in the enterocytes of the jejunum and plays a critical role in the assembly and secretion of chylomicrons, the large lipoprotein particles responsible for transporting dietary triglycerides and cholesterol from the intestine into the bloodstream.[1]

The primary mechanism of action of this compound is its selective inhibition of MTP within these intestinal epithelial cells.[1][2] This targeted action is achieved through its unique pharmacokinetic profile, characterized by minimal systemic absorption, which confines its effects to the gastrointestinal tract.[1][2] By inhibiting enterocytic MTP, this compound effectively blocks the loading of lipids, primarily triglycerides, onto apolipoprotein B-48 (ApoB-48), the core structural protein of chylomicrons. This disruption of chylomicron assembly leads to a significant reduction in their secretion from enterocytes into the lymphatic system and subsequently into the systemic circulation.[1] Consequently, this leads to a decrease in postprandial plasma triglyceride and LDL-cholesterol levels.[1]

Quantitative Efficacy of this compound

The following table summarizes the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.

| Parameter | Value | Species/System | Key Findings | Reference |

| IC50 (MTP Inhibition) | ~8 nM | In vitro | Potent inhibition of MTP activity. | [1] |

| IC50 (ApoB Secretion) | ~9.6 nM | Caco-2 cells | Effective inhibition of the secretion of the primary chylomicron apolipoprotein. | [1] |

| ED50 (Postprandial Lipid Reduction) | ~7 mg/kg | Rats | Significant reduction of post-meal lipid levels in a dose-dependent manner. | [1] |

| LDL-C and TG Reduction | >50% | Mice (high-fat diet) | Chronic treatment led to substantial decreases in LDL-cholesterol and triglycerides. | [1] |

| Systemic Exposure | Not detected (<5 ng/ml) | Rats | Minimal systemic or portal vein serum levels, indicating intestine-specific action. | [1] |

| Hepatic Triglyceride Secretion | No inhibition | Rats (co-administered with tyloxapol) | Lack of effect on liver triglyceride secretion, confirming no systemic MTP inhibition. | [1] |

| Long-term Toxicity (90 days) | No toxicity observed | Rats (1000 mg/kg per day) | High doses were well-tolerated without adverse effects. | [1] |

Visualizing the Mechanism and Experimental Workflow

To further elucidate the mechanism of this compound, the following diagrams illustrate the key signaling pathway, a typical experimental workflow to assess its efficacy, and the logical relationship of its therapeutic effect.

Figure 1: Mechanism of action of this compound in the enterocyte.

Figure 2: Experimental workflow for evaluating this compound efficacy.

References

The Pharmacological Profile of SLX-4090: An Enterocyte-Specific MTP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SLX-4090 is a potent and selective small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP) designed for targeted action within the enterocytes of the gastrointestinal tract. By preventing the formation and secretion of chylomicrons, this compound effectively reduces the absorption of dietary triglycerides and cholesterol. A key feature of this compound is its minimal systemic absorption, which mitigates the risk of hepatotoxicity, a significant adverse effect observed with earlier, systemically active MTP inhibitors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and safety data. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the microsomal triglyceride transfer protein (MTP), an intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in the endoplasmic reticulum.[1][2] In the intestine, MTP is crucial for the formation of chylomicrons, which are large lipoprotein particles that transport dietary triglycerides and cholesterol from the enterocytes into the lymphatic system and subsequently into the systemic circulation.[1] By binding to MTP within the enterocytes, this compound blocks the loading of lipids onto apoB-48, the primary structural protein of chylomicrons, thereby preventing their formation and secretion.[1][3][4] This targeted, non-systemic action allows for the reduction of dietary fat absorption without affecting hepatic MTP function, thus avoiding the adverse liver-related side effects associated with previous generations of MTP inhibitors.[1][5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line/System | IC50 Value | Reference |

| MTP Inhibition | --- | ~8 nM | [5] |

| Apolipoprotein B (apoB) Secretion | Caco-2 cells | ~9.6 nM | [5] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Species | Study | Key Findings | Reference |

| Rats | Postprandial Lipid Reduction | Reduced by >50% with an ED50 of ~7 mg/kg | [5] |

| Mice (on high-fat diet) | Chronic Treatment Effects | Decreased LDL-C and triglycerides; resulted in weight loss without elevation of liver enzymes or increase in hepatic fat. | [6] |

Table 3: Pharmacokinetic and Safety Profile of this compound

| Parameter | Species | Observation | Reference |

| Systemic Exposure | Rodents | Not detected in systemic or portal vein serum (lower limit of quantitation ~5 ng/ml) after single or multiple oral doses. | [5] |

| Hepatic Triglyceride Secretion | Rodents (co-administered with tyloxapol) | No inhibition observed, consistent with the absence of systemic exposure. | [6] |

| Toxicity (90-day study) | Rats | No toxicity observed at a dose of 1000 mg/kg per day. | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro MTP Inhibition Assay

This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against MTP.

Objective: To quantify the concentration-dependent inhibition of MTP-mediated lipid transfer by this compound.

Materials:

-

Purified or recombinant MTP

-

Donor vesicles containing a fluorescently labeled lipid substrate (e.g., NBD-triolein)

-

Acceptor vesicles (e.g., unilamellar phosphatidylcholine vesicles)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the MTP solution, acceptor vesicles, and the different concentrations of this compound or vehicle control.

-

Initiate the reaction by adding the donor vesicles to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths for the fluorescent lipid substrate. The transfer of the fluorescent lipid from the donor to the acceptor vesicle results in an increase in fluorescence.

-

Calculate the percentage of MTP inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apolipoprotein B (ApoB) Secretion Assay in Caco-2 Cells

This protocol describes a method to assess the effect of this compound on the secretion of apoB from the human intestinal Caco-2 cell line, a widely used model for enterocytes.

Objective: To measure the inhibition of apoB secretion from Caco-2 cells treated with this compound.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Oleic acid complexed to bovine serum albumin (BSA)

-

Lysis buffer

-

Human ApoB ELISA kit

-

Microplate reader

Procedure:

-

Seed Caco-2 cells in a multi-well plate and culture until they differentiate into a polarized monolayer (typically 18-21 days).

-

Wash the cells and pre-incubate with serum-free medium containing various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate lipoprotein secretion by adding medium containing oleic acid complexed to BSA to the apical side of the cell monolayer.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the basolateral medium, which contains the secreted lipoproteins.

-

Lyse the cells to determine total cellular protein for normalization.

-

Quantify the amount of apoB in the collected basolateral medium using a human ApoB ELISA kit according to the manufacturer's instructions.

-

Normalize the secreted apoB levels to the total cellular protein content.

-

Calculate the percentage of inhibition of apoB secretion for each this compound concentration relative to the vehicle control and determine the IC50 value.

In Vivo Postprandial Lipid Reduction Study in Rats

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in reducing postprandial lipemia in a rat model.

Objective: To assess the dose-dependent effect of orally administered this compound on postprandial triglyceride levels in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound formulation for oral gavage (e.g., suspension in a vehicle like 0.5% methylcellulose)

-

High-fat liquid meal (e.g., corn oil)

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Triglyceride assay kit

Procedure:

-

Fast the rats overnight (e.g., 16 hours) with free access to water.

-

Administer this compound or vehicle control orally by gavage at various doses.

-

After a specified time (e.g., 30-60 minutes), administer a high-fat liquid meal orally by gavage.

-

Collect blood samples from the tail vein or other appropriate site at multiple time points post-fat meal administration (e.g., 0, 1, 2, 3, 4, 6, and 8 hours).

-

Process the blood samples to obtain plasma by centrifugation.

-

Measure the triglyceride concentrations in the plasma samples using a commercial triglyceride assay kit.

-

Plot the plasma triglyceride concentration versus time for each treatment group.

-

Calculate the area under the curve (AUC) for the postprandial triglyceride excursion.

-

Determine the ED50 value for the reduction in postprandial triglyceride AUC by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]

- 3. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 4. Caco-2 cells as a model for intestinal lipoprotein synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

SLX-4090: An Enterocyte-Specific MTP Inhibitor for the Management of Dyslipidemia

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of SLX-4090, a novel, non-systemic inhibitor of the microsomal triglyceride transfer protein (MTP). It is intended for researchers, scientists, and drug development professionals interested in the mechanism, efficacy, and experimental validation of this compound's role in lipid metabolism.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a major risk factor for cardiovascular disease. First-generation MTP inhibitors, while effective at lowering low-density lipoprotein cholesterol (LDL-C), have been associated with hepatic steatosis and elevated liver enzymes due to their systemic activity. This compound was developed as an intestine-specific MTP inhibitor to mitigate these adverse effects by selectively targeting lipid absorption in the gastrointestinal tract.[1][2][3] This document details the biochemical profile, preclinical and clinical data, and the experimental methodologies used to characterize this compound.

Mechanism of Action

This compound is a potent small-molecule inhibitor of MTP, a key protein in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[3][4] MTP is highly expressed in the enterocytes of the small intestine and in hepatocytes. In the intestine, MTP is essential for the formation of chylomicrons, which transport dietary triglycerides and cholesterol into the systemic circulation.[3][4] this compound is designed to act locally in the enterocytes, where it inhibits the lipidation of apoB-48, thereby preventing the formation and secretion of chylomicrons.[3] A key feature of this compound is its lack of systemic absorption, which prevents the inhibition of hepatic MTP and the associated risk of liver fat accumulation.[3][4]

Caption: this compound inhibits MTP in enterocytes, blocking chylomicron assembly.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species/System | Reference |

| MTP Inhibition IC50 | ~8 nM | In vitro | [1][2] |

| ApoB Secretion IC50 | ~9.6 nM | Caco-2 cells | [1][2] |

| Postprandial Lipid Reduction ED50 | ~7 mg/kg | Rats | [1][2] |

Table 2: Preclinical Efficacy of this compound

| Study Population | Treatment | Key Findings | Reference |

| Rats | Oral administration | >50% reduction in postprandial lipids. | [1][2] |

| ApoE-/- Mice on High-Fat Diet | Chronic treatment | >50% reduction in LDL-C and triglycerides. Weight loss observed. No elevation in liver enzymes or hepatic fat. | [5] |

| Sprague Dawley Rats | 1000 mg/kg/day for 90 days | Reduced postprandial triglyceridemia. No toxicity observed. | [2][5] |

Table 3: Clinical Efficacy of this compound (Phase 1 and 2a Trials)

| Study Population | Treatment | Key Findings | Reference |

| Healthy Volunteers (Phase 1) | Single and multiple doses | Well tolerated. >60% reduction in triglyceride levels compared to placebo. This compound not detectable in plasma. | [3] |

| Patients with Dyslipidemia (Phase 2a) | 14 days | Clinically significant reductions in postprandial triglycerides and fasting LDL-C. Weight loss observed. Adverse event profile similar to placebo. | [6] |

| Patients with Type 2 Diabetes on Metformin (Phase 2) | - | 35% decrease in both postprandial triglycerides and fatty acids compared to placebo. | [7][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from standard procedures and specific data available for this compound.

In Vitro ApoB Secretion Assay in Caco-2 Cells

Objective: To determine the in vitro potency of this compound in inhibiting apoB secretion from intestinal cells.

Methodology:

-

Cell Culture: Human colon adenocarcinoma (Caco-2) cells are cultured on semipermeable filter inserts in a transwell plate system until a differentiated and polarized monolayer is formed (typically 21 days).[9][10] The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Compound Treatment: Differentiated Caco-2 cells are treated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in the apical chamber.

-

Lipid Challenge: To stimulate lipoprotein secretion, cells are incubated with a lipid-rich medium containing oleic acid.

-

Sample Collection: After a defined incubation period (e.g., 24 hours), the basolateral medium is collected.

-

ApoB Quantification: The concentration of apoB in the basolateral medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of apoB secretion against the log concentration of this compound.

Caption: Workflow for determining this compound's in vitro efficacy.

In Vivo Efficacy in a Rat High-Fat Diet Model

Objective: To evaluate the effect of this compound on postprandial lipid levels in an in vivo model of diet-induced hyperlipidemia.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 4-6 weeks to induce a hyperlipidemic phenotype.[11][12]

-

Drug Administration: Rats are orally administered with either vehicle control or this compound at various doses (e.g., 1, 3, 10, 30 mg/kg).

-

Oral Fat Challenge: Following drug administration, a fat challenge (e.g., corn oil) is given orally to stimulate a postprandial lipid response.

-

Blood Sampling: Blood samples are collected at multiple time points post-fat challenge (e.g., 0, 2, 4, 6, 8 hours).

-

Lipid Analysis: Plasma triglyceride and cholesterol levels are measured using standard enzymatic assays.

-

Pharmacokinetic Analysis: Plasma samples are analyzed to confirm the lack of systemic exposure to this compound.

-

Data Analysis: The area under the curve (AUC) for postprandial triglyceride levels is calculated and compared between treatment groups to determine the ED50.

References

- 1. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. login.medscape.com [login.medscape.com]

- 4. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Surface Logix Achieves Objectives With this compound in Phase 2a Clinical Trial - BioSpace [biospace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. enamine.net [enamine.net]

- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 11. Short-term high fat diet alters genes associated with metabolic and vascular dysfunction during adolescence in rats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

SLX-4090: An Enterocyte-Specific MTP Inhibitor for the Management of Dyslipidemia

An In-depth Technical Review of the Mechanism, Efficacy, and Safety Profile of SLX-4090 in Modulating Chylomicron Assembly

Executive Summary

This compound is a potent, orally administered small-molecule inhibitor of the microsomal triglyceride transfer protein (MTP) designed for enterocyte-specific action.[1] By selectively targeting MTP in the gastrointestinal tract, this compound effectively inhibits the assembly and secretion of chylomicrons, the primary carriers of dietary triglycerides and cholesterol into the systemic circulation.[1][2] This targeted approach is designed to avoid the hepatic steatosis and elevated liver enzymes associated with first-generation, systemically absorbed MTP inhibitors.[3] Preclinical and clinical data demonstrate that this compound significantly reduces postprandial triglyceride and LDL-cholesterol levels and has the potential for weight management without systemic exposure.[3][4] This document provides a comprehensive technical overview of the data supporting the mechanism of action, efficacy, and safety of this compound.

Introduction: The Role of MTP in Chylomicron Assembly

The microsomal triglyceride transfer protein (MTP) is an essential intracellular chaperone protein primarily located in the endoplasmic reticulum of enterocytes and hepatocytes.[5] It plays a critical role in the assembly of apolipoprotein B (apoB)-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[5][6] MTP facilitates the transfer of lipids, including triglycerides, cholesteryl esters, and phospholipids, to the nascent apoB molecule, a crucial step for the proper folding and lipidation of the lipoprotein particle.[7] Inhibition of MTP, therefore, presents a therapeutic strategy for reducing the absorption of dietary fats and lowering circulating levels of atherogenic lipoproteins.[1]

First-generation MTP inhibitors, while effective at lowering LDL-cholesterol, exhibited systemic activity that led to adverse effects, most notably hepatic steatosis (fatty liver) and elevated liver enzymes.[3] this compound was specifically designed to overcome this limitation by acting locally within the enterocytes and having minimal to no systemic absorption.[1][4]

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the activity of MTP within the enterocytes lining the small intestine.[1] This inhibition disrupts the initial stages of chylomicron assembly.

Signaling Pathway of Chylomicron Assembly and this compound Inhibition

The following diagram illustrates the key steps in chylomicron assembly and the point of intervention for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Species/System | Value | Reference |

| MTP Inhibition (IC50) | - | ~8 nM | [3] |

| Apolipoprotein B Secretion Inhibition (IC50) | Caco-2 cells | ~9.6 nM | [3] |

| Postprandial Lipid Reduction (ED50) | Rats | ~7 mg/kg | [3] |

| Postprandial Lipid Reduction | Rats | >50% | [3] |

| LDL-C and TG Reduction | Mice (high-fat diet) | Decreased | [3] |

| Weight Change | Mice (high-fat diet) | Loss | [3] |

Table 2: Human Clinical Trial Data for this compound

| Study Phase | Population | Dosing Regimen | Key Findings | Reference |

| Phase 1 | Healthy Male Subjects | Single oral doses (5, 10, 50, 100, 200, 400, 600, 800 mg) | Well tolerated; >60% reduction in triglycerides vs. placebo; Not detectable in plasma. | [1][8] |

| Phase 1 | Healthy Male Subjects | 50 mg and 200 mg | 50% reduction in postprandial triglycerides (AUC0-24h). | [1] |

| Phase 2a | Patients with Dyslipidemia (n=24) | Repeat oral doses (TID or QD for 14 days) | Clinically significant reductions in postprandial triglycerides and fasting LDL-cholesterol; Well tolerated; No effect on liver function tests; Weight loss observed. | [4] |

| Phase 2 (preliminary) | Patients with Type 2 Diabetes on Metformin | - | 35% decrease in both postprandial triglycerides and fatty acids compared to placebo. | [9][10] |

Table 3: Safety and Pharmacokinetic Profile of this compound

| Parameter | Species | Dosage | Observation | Reference |

| Systemic Exposure | Rodents | Single or multiple oral doses | Not detected in systemic or portal vein serum (LLOQ ~5 ng/ml). | [3] |

| Hepatic Triglyceride Secretion | Rats (co-administered with tyloxapol) | - | No inhibition observed. | [3] |

| Liver Enzymes and Hepatic Fat | Mice (chronic treatment on high-fat diet) | - | No elevation in liver enzymes or increase in hepatic fat. | [3] |

| 90-Day Toxicology | Rats | 1000 mg/kg per day | No toxicity observed. | [3] |

| Single Dose Toxicology | Animals | Up to 2000 mg/kg | No toxicity observed. | [1] |

| Chronic Dosing Toxicology | Dogs | Up to 500 mg/kg | No toxicity observed. | [1] |

| Systemic Exposure | Humans | - | Not detectable in plasma. | [1] |

| Adverse Events | Humans (Phase 2a) | - | Indistinguishable from placebo; no impact on bowel habit. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to evaluate this compound.

In Vitro MTP Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MTP.

-

Methodology: A standard in vitro MTP activity assay is employed, which typically involves purified or recombinant MTP. The assay measures the transfer of a fluorescently labeled lipid substrate from donor to acceptor vesicles. The reduction in fluorescence transfer in the presence of varying concentrations of this compound is used to calculate the IC50 value.

Caco-2 Cell Culture and Apolipoprotein Secretion Assay

-

Objective: To assess the effect of this compound on the secretion of apolipoprotein B (apoB) and apolipoprotein A1 (apoA1) from a human intestinal cell line.

-

Methodology:

-

Caco-2 cells are cultured on permeable supports to form a polarized monolayer, mimicking the intestinal epithelium.

-

The cells are then incubated with various concentrations of this compound.

-

The culture medium from the basolateral side is collected.

-

The concentrations of apoB and apoA1 in the medium are quantified using enzyme-linked immunosorbent assays (ELISAs).

-

The IC50 for apoB secretion inhibition is determined.[3]

-

Animal Models for In Vivo Efficacy

-

Objective: To evaluate the effect of orally administered this compound on postprandial lipid levels and long-term metabolic parameters.

-

Methodology (Rat Model):

-

Rats are fasted overnight.

-

A single oral dose of this compound or vehicle is administered.

-

After a set period, an oral fat challenge (e.g., corn oil) is given.

-

Blood samples are collected at various time points post-fat challenge.

-

Plasma triglyceride levels are measured to determine the extent of postprandial lipid reduction and calculate the ED50.[3]

-

-

Methodology (Mouse Model - Chronic Study):

-

Mice (e.g., ApoE -/-) are fed a high-fat diet to induce dyslipidemia.

-

The mice are treated daily with this compound or vehicle for an extended period (e.g., several weeks).

-

Fasting blood samples are collected to measure LDL-cholesterol and triglyceride levels.

-

Body weight is monitored throughout the study.

-

At the end of the study, liver tissues are collected for analysis of fat content and liver enzyme levels are measured in the plasma.[3]

-

Experimental Workflow Diagram

Conclusion

This compound represents a targeted therapeutic approach to managing dyslipidemia by specifically inhibiting MTP in the enterocytes.[1] This mechanism of action effectively reduces the absorption of dietary fats, leading to significant decreases in postprandial triglycerides and fasting LDL-cholesterol.[3][4] The lack of systemic absorption mitigates the risk of liver-related adverse effects that have hindered the development of previous MTP inhibitors.[3][4] The data from preclinical and clinical studies support the potential of this compound as a safe and effective treatment for metabolic disorders characterized by elevated lipid levels.

References

- 1. login.medscape.com [login.medscape.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surface Logix Achieves Objectives With this compound in Phase 2a Clinical Trial - BioSpace [biospace.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A proposed model for the assembly of chylomicrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New approaches to target microsomal triglyceride transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Impact of SLX-4090 on Postprandial Lipemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Postprandial lipemia, the transient elevation of triglyceride-rich lipoproteins in the blood after a meal, is increasingly recognized as an independent risk factor for cardiovascular disease. SLX-4090 is a novel, orally administered, enterocyte-specific inhibitor of microsomal triglyceride transfer protein (MTP) designed to mitigate this lipemic response at its source. By selectively targeting MTP in the gastrointestinal tract, this compound inhibits the assembly and secretion of chylomicrons, the primary carriers of dietary triglycerides, thereby reducing postprandial triglyceride levels without the systemic side effects associated with earlier, non-specific MTP inhibitors. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the investigation of this compound's effect on postprandial lipemia.

Mechanism of Action: Enterocyte-Specific MTP Inhibition

This compound is a potent small-molecule inhibitor of microsomal triglyceride transfer protein (MTP) with an IC50 value of approximately 8 nM.[1] MTP is an essential intracellular lipid transfer protein, predominantly expressed in hepatocytes and intestinal enterocytes, that plays a crucial role in the assembly of apolipoprotein B (apoB)-containing lipoproteins.[2] In the enterocytes of the small intestine, MTP is responsible for loading apoB-48 with triglycerides, cholesterol esters, and phospholipids to form chylomicrons. These chylomicrons are then secreted into the lymphatic system and subsequently enter the bloodstream to transport dietary fats to various tissues.

This compound is designed for minimal systemic absorption, confining its activity to the enterocytes lining the gastrointestinal tract.[2] This targeted approach prevents the formation and secretion of chylomicrons, leading to a significant reduction in postprandial triglyceride levels.[2] The lack of systemic exposure is a key differentiator from first-generation MTP inhibitors, which were associated with hepatic steatosis and elevated liver enzymes due to their action in the liver.[1][2]

Preclinical and Clinical Efficacy

In Vitro Studies

In vitro experiments using the Caco-2 human colon adenocarcinoma cell line, a well-established model for intestinal absorption, demonstrated the selective activity of this compound.

| Cell Line | Assay | Endpoint | Result |

| Caco-2 | Apolipoprotein B (ApoB) Secretion | IC50 | ~9.6 nM[1] |

| Caco-2 | Apolipoprotein A1 (ApoA1) Secretion | Effect | No inhibition[1] |

These results indicate that this compound specifically inhibits the secretion of ApoB, the key structural protein of chylomicrons, without affecting the secretion of ApoA1, a primary component of high-density lipoprotein (HDL).

Preclinical Animal Studies

Studies in rats and ApoE -/- mice have shown significant reductions in postprandial lipid levels following oral administration of this compound.

| Animal Model | Parameter | Dosage | Result |

| Rats | Postprandial Lipids | ED50 ~7 mg/kg | >50% reduction[1] |

| ApoE -/- Mice (High-Fat Diet) | LDL-Cholesterol & Triglycerides | Chronic Treatment | Significant decrease[1] |

| Rats | Hepatic Triglyceride Secretion | Co-administered with tyloxapol | No inhibition[1] |

Importantly, this compound was not detectable in the systemic or portal vein serum of the animals, and chronic treatment did not lead to an elevation of liver enzymes or an increase in hepatic fat.[1]

Clinical Trials

Phase 1 and Phase 2 clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of this compound in healthy volunteers and patients with dyslipidemia.

Phase 1 Single Ascending Dose Study in Healthy Male Volunteers:

| Dose | Effect on Postprandial Triglycerides |

| 50 mg | 50% reduction in AUC0-24h[2] |

| 100 mg | Substantial reduction after a high-fat meal[2] |

| 200 mg | 50% reduction in AUC0-24h[2] |

| 400 mg, 600 mg, 800 mg | Effective reduction in postprandial triglyceride increase[2] |

Phase 2a Study in Patients with Type 2 Diabetes on Metformin (NCT00871936):

| Parameter | Result vs. Placebo |

| Postprandial Triglycerides | 35% decrease[3][4] |

| Postprandial Free Fatty Acids | 35% decrease[3][4] |

Across all clinical studies, this compound was generally well-tolerated with no serious adverse events reported.[2]

Experimental Protocols

In Vitro MTP Inhibition Assay (Caco-2 Cells)

This protocol outlines a general procedure for assessing the inhibitory effect of compounds on MTP activity in a cell-based assay.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

-

Compound Application: Test compounds, such as this compound, are added to the apical (upper) chamber of the Transwell inserts at varying concentrations.

-

Incubation: The cells are incubated for a specified period to allow for compound interaction and effects on protein secretion.

-

Sample Collection: Media from both the apical and basolateral (lower) chambers are collected.

-

ApoB Quantification: The concentration of ApoB in the collected media is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of ApoB secretion inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value, the concentration at which 50% of ApoB secretion is inhibited, is then determined.

Oral Fat Tolerance Test (OFTT) in Clinical Trials

The OFTT is a standardized method to assess postprandial lipemia. The following is a general protocol based on common clinical practice.

Methodology:

-

Subject Preparation: Subjects are required to fast overnight for 8-12 hours prior to the test.

-

Baseline Measurement: A fasting blood sample is collected to determine baseline lipid levels.

-

Drug Administration: The investigational drug (this compound) or a placebo is administered orally.

-

High-Fat Meal: After a specified time following drug administration, subjects consume a standardized high-fat meal. The composition of this meal is critical for reproducibility and typically contains a high percentage of calories from fat. For example, a meal could provide 700 kcal with 60% of calories from fat, 25% from carbohydrates, and 15% from protein.

-

Postprandial Blood Sampling: Blood samples are collected at regular intervals (e.g., 1, 2, 4, 6, and 8 hours) after the meal.

-

Biochemical Analysis: Plasma from the collected blood samples is analyzed for triglycerides, total cholesterol, HDL-C, LDL-C, and apoB-48 concentrations.

-

Data Analysis: The primary endpoint is often the incremental area under the curve (AUC) for postprandial triglycerides, which represents the total triglyceride exposure over time.

Safety and Tolerability

A key advantage of this compound is its enterocyte-specific action, which minimizes systemic exposure and avoids the adverse effects associated with first-generation MTP inhibitors. In clinical trials, this compound was well-tolerated, and no serious adverse events were reported.[2] Furthermore, this compound was not detectable in plasma samples at any dose, confirming its limited systemic absorption.[2]

Conclusion

This compound represents a promising therapeutic approach for the management of postprandial lipemia. Its novel, enterocyte-specific mechanism of action allows for effective inhibition of chylomicron synthesis and secretion, leading to a significant reduction in postprandial triglyceride levels. Preclinical and clinical studies have demonstrated its efficacy and favorable safety profile, positioning it as a potential new tool for reducing cardiovascular risk in individuals with dyslipidemia. Further research is warranted to fully elucidate its long-term benefits and clinical utility in various patient populations.

References

- 1. A small-molecule inhibitor of enterocytic microsomal triglyceride transfer protein, this compound: biochemical, pharmacodynamic, pharmacokinetic, and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treating Hypertriglyceridemia: MTP Inhibition [medscape.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Role of Microsomal Triglyceride Transfer Protein (MTP) in Familiel Hypercholesterolemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Familial hypercholesterolemia (FH) is a genetic disorder characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), leading to premature atherosclerotic cardiovascular disease.[1][2][3][4][5] A key player in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, the microsomal triglyceride transfer protein (MTP), has emerged as a critical therapeutic target for managing FH, particularly in its most severe form, homozygous familial hypercholesterolemia (HoFH).[1][6][7] This technical guide provides an in-depth exploration of the role of MTP in the pathophysiology of FH, the mechanism of MTP inhibition as a therapeutic strategy, and the clinical implications for drug development.

The Central Role of MTP in Lipoprotein Assembly

Microsomal triglyceride transfer protein (MTP) is an essential intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes.[8] Its primary function is to facilitate the transfer of triglycerides, cholesteryl esters, and phospholipids to nascent apolipoprotein B (apoB), a critical step in the assembly of very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1][8][9][10][11]

The process of VLDL assembly is a two-step model:

-

Primordial Lipoprotein Formation: In the first step, a small amount of lipid is transferred to the N-terminal of the apoB polypeptide chain during its translocation into the endoplasmic reticulum lumen. This initial lipidation is crucial to prevent the degradation of apoB.

-

Core Expansion: The second step involves the bulk transfer of neutral lipids from the endoplasmic reticulum membrane to the primordial lipoprotein, forming a mature, secretion-competent VLDL particle. MTP is indispensable for both of these steps.

Mutations in the MTP gene that lead to a loss of function result in a rare genetic disorder called abetalipoproteinemia, characterized by the near-complete absence of apoB-containing lipoproteins in the plasma.[6][12] This highlights the critical and non-redundant role of MTP in lipoprotein metabolism.

MTP in the Pathophysiology of Familial Hypercholesterolemia

Familial hypercholesterolemia is most commonly caused by mutations in the LDL receptor (LDLR) gene, leading to impaired clearance of LDL-C from the circulation.[1][4][5][13] In individuals with HoFH, who have two defective LDLR alleles, this impairment is severe, resulting in extremely high LDL-C levels and a high risk of premature cardiovascular events.[1][2][14]

While the primary defect in FH lies in LDL-C catabolism, the production of VLDL, the precursor to LDL, remains a key determinant of circulating LDL-C levels. The liver continues to produce and secrete VLDL, which is subsequently converted to LDL in the circulation. Therefore, inhibiting the production of VLDL presents a logical therapeutic strategy to lower LDL-C levels, especially in patients with compromised LDL receptor function. This is where the role of MTP becomes paramount.

MTP Inhibition: A Therapeutic Approach for Familial Hypercholesterolemia

The understanding of MTP's essential role in VLDL assembly led to the development of MTP inhibitors as a novel therapeutic class for hypercholesterolemia.[1][6][14] By blocking the transfer of lipids to apoB, MTP inhibitors effectively reduce the assembly and secretion of VLDL from the liver and chylomicrons from the intestine.[9][15][16][17][18] This leads to a significant reduction in the production of LDL, thereby lowering plasma LDL-C levels.[15][19]

Lomitapide , a potent MTP inhibitor, is the first-in-class drug approved for the treatment of HoFH.[1][15][20] It directly binds to MTP in the endoplasmic reticulum, preventing the lipidation of apoB.[9][15] This mechanism of action is independent of the LDL receptor pathway, making it an effective treatment option for patients with HoFH who have little to no functional LDL receptors.[12][20]

Clinical Efficacy of MTP Inhibition

Clinical trials have demonstrated the significant LDL-C lowering efficacy of lomitapide in patients with HoFH.

| Clinical Trial/Study | Number of Patients | Treatment | Mean LDL-C Reduction | Reference |

| Phase 3 Study | 29 | Lomitapide (up to 60 mg/day) | 50% at week 26 | [2] |

| Cuchel et al. (2007) | 6 | BMS-201038 (lomitapide precursor) | 50.9% at the highest dose | [14] |

| Pan-European Retrospective Study | 75 | Lomitapide | 46.5% at 12 months | [2] |

| Japanese HoFH Study | 9 | Lomitapide | 42% at week 26 | [12] |

Adverse Effects and Management

The mechanism of action of MTP inhibitors also leads to predictable side effects. The most common adverse events are gastrointestinal, including diarrhea, nausea, vomiting, and abdominal pain.[2][17] These are primarily due to the inhibition of chylomicron formation in the intestine, leading to fat malabsorption.

A more significant concern is the potential for hepatic steatosis (fatty liver) and elevated liver transaminases.[1][2][6] This occurs because the lipids that are not secreted as VLDL accumulate in the liver. To mitigate these risks, patients on MTP inhibitors are required to adhere to a strict low-fat diet (<20% of energy from fat) and are closely monitored for liver function.[1][21]

Experimental Protocols

MTP Activity Assay

Principle: MTP activity is typically measured by quantifying the transfer of a labeled lipid from a donor vesicle to an acceptor vesicle. A common method utilizes a fluorescence-based assay.

Methodology:

-

Preparation of Vesicles:

-

Donor Vesicles: Small unilamellar vesicles are prepared containing a fluorescently labeled lipid (e.g., a triglyceride analog with a self-quenched fluorophore) and other lipids like phosphatidylcholine.

-

Acceptor Vesicles: These are typically composed of phosphatidylcholine.

-

-

Assay Procedure:

-

A source of MTP (e.g., purified MTP, cell lysate, or tissue homogenate) is incubated with the donor and acceptor vesicles in an appropriate buffer.[22]

-

The reaction is incubated at 37°C for a specific period (e.g., 30-60 minutes).[22][23]

-

MTP facilitates the transfer of the fluorescently labeled lipid from the donor to the acceptor vesicle.

-

-

Detection:

-

As the fluorescent lipid is transferred to the acceptor vesicle, the self-quenching is relieved, resulting in an increase in fluorescence intensity.

-

The change in fluorescence is measured using a fluorometer at appropriate excitation and emission wavelengths.[22][23]

-

The rate of increase in fluorescence is proportional to the MTP activity.

-

Measurement of Lipoprotein Secretion

Principle: The secretion of newly synthesized lipoproteins from cultured cells can be measured by metabolic labeling with a radioactive precursor, followed by immunoprecipitation and quantification.

Methodology:

-

Cell Culture: Hepatoma cell lines (e.g., HepG2) that secrete apoB-containing lipoproteins are commonly used.

-

Metabolic Labeling:

-

Cells are incubated in a medium containing a radioactive amino acid, typically [³⁵S]methionine/cysteine, for a defined period (pulse).

-

This is followed by a "chase" period where the cells are incubated in a medium with non-radioactive amino acids.

-

-

Sample Collection: At various time points during the chase period, the cell culture medium is collected.

-

Immunoprecipitation:

-

A specific antibody against apoB is added to the collected medium to precipitate the secreted apoB-containing lipoproteins.

-

-

Quantification:

-

The immunoprecipitated proteins are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The gel is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled apoB.

-

The intensity of the bands is quantified to determine the amount of secreted apoB at each time point.

-

Signaling Pathways and Experimental Workflows

VLDL Assembly and Secretion Pathway

Caption: VLDL assembly and secretion pathway in the hepatocyte.

Mechanism of MTP Inhibitor Action

Caption: Mechanism of action of MTP inhibitors.

Conclusion and Future Directions

The microsomal triglyceride transfer protein plays a pivotal role in the assembly and secretion of apoB-containing lipoproteins, making it a key therapeutic target for managing familial hypercholesterolemia. MTP inhibitors, such as lomitapide, have proven to be highly effective in reducing LDL-C levels in patients with HoFH, a population with limited treatment options. However, the use of MTP inhibitors is associated with significant side effects, particularly gastrointestinal issues and hepatic steatosis, which necessitate careful patient management and monitoring.

Future research in this area should focus on:

-

Developing more targeted MTP inhibitors: The development of inhibitors with greater tissue specificity (e.g., intestine-specific inhibitors) could potentially reduce the hepatic side effects.

-

Combination therapies: Investigating the efficacy and safety of MTP inhibitors in combination with other lipid-lowering therapies, such as PCSK9 inhibitors, could lead to more potent LDL-C reduction with potentially lower doses of each agent.

-

Long-term safety and outcomes: Continued long-term follow-up of patients treated with MTP inhibitors is crucial to fully understand their long-term safety profile and their impact on cardiovascular outcomes.

References

- 1. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The genetic basis of familial hypercholesterolemia: inheritance, linkage, and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Genetics of Familial Hypercholesterolemia: New Insights [frontiersin.org]

- 6. New lipid modulating drugs: the role of microsomal transport protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting MTP for the treatment of homozygous familial hypercholesterolemia [iris.uniroma1.it]

- 8. Biochemistry, Lipoprotein Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. What is the mechanism of Lomitapide Mesylate? [synapse.patsnap.com]

- 10. The phospholipid transfer activity of MTP produces apoB-lipoproteins and reduces hepatosteatosis while maintaining low plasma lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IRE1β Inhibits Chylomicron Production by Selectively Degrading MTP mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A First-in-Class Drug, Lomitapide, Tailored to Patients with Homozygous Familial Hypercholesterolemia is Just about Meeting with Good News to Them - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Familial hypercholesterolemia: MedlinePlus Genetics [medlineplus.gov]

- 14. medscape.com [medscape.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Long term clinical results of microsomal triglyceride transfer protein inhibitor use in a patient with homozygous familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How Do MTP Inhibitors Work? Uses, Side Effects & Drug Names [rxlist.com]

- 18. Rare Treatments for Rare Dyslipidemias: New Perspectives in the Treatment of Homozygous Familial Hypercholesterolemia (HoFH) and Familial Chylomicronemia Syndrome (FCS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. article.imrpress.com [article.imrpress.com]

- 21. tandfonline.com [tandfonline.com]

- 22. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes: Assessing Intestinal Permeability of SLX-4090 Using the Caco-2 Cell Model

Introduction

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a cornerstone in vitro model for predicting the oral absorption of drug candidates.[1][2] When cultured on semi-permeable filter supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of key drug transporters.[3][4] This model is widely used in the pharmaceutical industry to assess the intestinal permeability of compounds, a critical parameter for determining oral bioavailability.[5][6] The Caco-2 permeability assay helps classify compounds according to the Biopharmaceutics Classification System (BCS) and is recognized by regulatory authorities like the FDA.[3][7]

This document provides a detailed protocol for evaluating the permeability of a test compound, designated SLX-4090, using the Caco-2 monolayer system. The protocol covers cell culture, monolayer integrity assessment, bidirectional permeability measurement, and data analysis to determine the apparent permeability coefficient (Papp) and efflux ratio (ER).[6][8]

Principle of the Assay

The assay measures the rate of transport of this compound across a confluent monolayer of Caco-2 cells cultured on a Transwell® insert. This system creates two distinct compartments: an apical (AP) compartment, representing the intestinal lumen, and a basolateral (BL) compartment, representing the blood circulation.[6]

By adding this compound to the apical side and measuring its appearance in the basolateral side over time, the absorptive transport (A-B) can be quantified. Conversely, adding the compound to the basolateral side and measuring its appearance on the apical side quantifies secretory or efflux transport (B-A).[8][9] Comparing these two transport rates provides an efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[3][8]

Detailed Experimental Protocol

Part 1: Caco-2 Cell Culture and Maintenance

-

Cell Culture: Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 3-4 days when they reach 80-90% confluency. Do not allow cells to become over-confluent. Use cells between passages 40-60 for permeability assays to ensure consistent transporter expression and monolayer formation.

Part 2: Seeding Cells on Transwell® Inserts

-

Plate Preparation: Use 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts.

-

Seeding: Seed Caco-2 cells onto the apical side of the inserts at a density of 1 x 10^5 cells/cm².[10] Add fresh culture medium to both the apical (insert) and basolateral (well) chambers.

-

Differentiation: Culture the cells for 21-25 days to allow for full differentiation into a polarized monolayer.[3][11] Change the culture medium in both chambers every 2-3 days.

Part 3: Monolayer Integrity Assessment

The integrity of the Caco-2 monolayer is crucial for reliable permeability data and must be verified before each experiment.[3]

-

TEER Measurement: Transepithelial Electrical Resistance (TEER) is a quantitative measure of monolayer confluence and tight junction integrity.[12]

-

Before the experiment, gently wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.[11]

-

Add fresh HBSS to both apical and basolateral chambers.[10]

-

Measure the electrical resistance using a "chopstick" style electrode pair connected to a voltohmmeter (e.g., Millicell® ERS-2).[11][13]

-